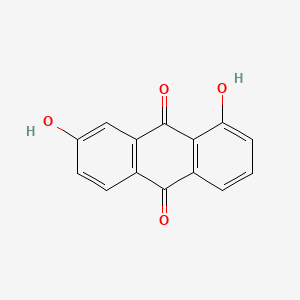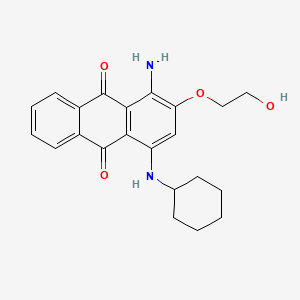![molecular formula C20H16O4 B13129116 1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione CAS No. 113681-15-5](/img/structure/B13129116.png)
1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis(allyloxy)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two allyloxy groups attached to the 1 and 5 positions of the anthracene ring, and two ketone groups at the 9 and 10 positions. Anthracene derivatives, including 1,5-Bis(allyloxy)anthracene-9,10-dione, are known for their photophysical properties and are widely used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(allyloxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione (anthraquinone) as the starting material.
Allylation: The anthraquinone undergoes allylation at the 1 and 5 positions. This can be achieved using allyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of 1,5-Bis(allyloxy)anthracene-9,10-dione.
Industrial Production Methods
Industrial production methods for 1,5-Bis(allyloxy)anthracene-9,10-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
1,5-Bis(allyloxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming anthracenediol derivatives.
Substitution: The allyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Anthracenediol derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学的研究の応用
1,5-Bis(allyloxy)anthracene-9,10-dione has several scientific research applications:
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Studied for its potential anticancer properties, as anthracene derivatives have shown activity against various cancer cell lines.
Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 1,5-Bis(allyloxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways:
Photophysical Properties: The compound’s ability to absorb and emit light makes it useful in photophysical applications.
Biological Activity: The compound may interact with cellular components, leading to the generation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in photophysical studies.
1,4-Bis(allyloxy)anthracene-9,10-dione: Similar structure but with allyloxy groups at the 1 and 4 positions.
Uniqueness
1,5-Bis(allyloxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which can influence its photophysical properties and reactivity. The presence of allyloxy groups at the 1 and 5 positions may result in different electronic and steric effects compared to other substituted anthracenes.
特性
CAS番号 |
113681-15-5 |
|---|---|
分子式 |
C20H16O4 |
分子量 |
320.3 g/mol |
IUPAC名 |
1,5-bis(prop-2-enoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H16O4/c1-3-11-23-15-9-5-7-13-17(15)19(21)14-8-6-10-16(24-12-4-2)18(14)20(13)22/h3-10H,1-2,11-12H2 |
InChIキー |
ARVQNLCZLGFJJP-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


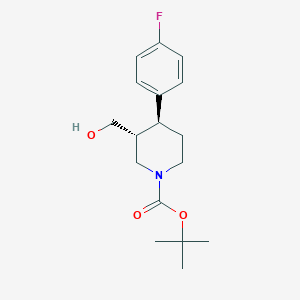
![6-Acetyl-5-(4-chlorophenyl)-1,3,7-trimethyl-5,8-dihydropyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13129048.png)
![3'-Methyl-[2,2'-bithiophene]-3-carboxylic acid](/img/structure/B13129050.png)
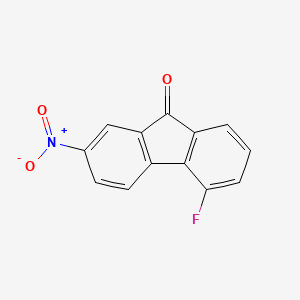

![3-Iodobenzo[d]isoxazol-5-amine](/img/structure/B13129069.png)
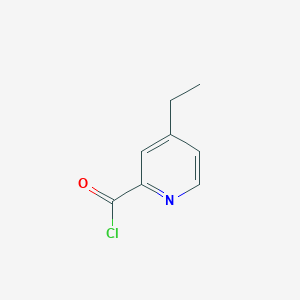
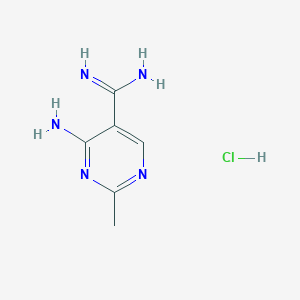
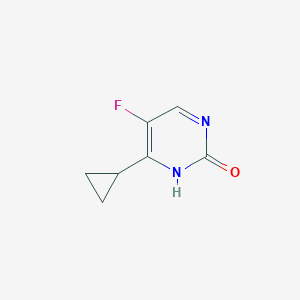
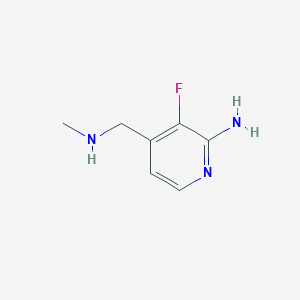
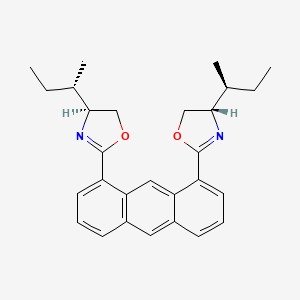
![Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper](/img/structure/B13129098.png)
